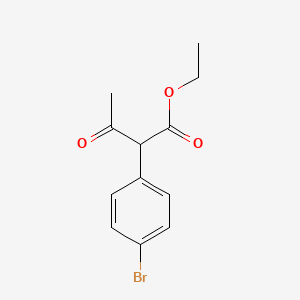

Ethyl 2-(4-bromophenyl)-3-oxobutanoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C12H13BrO3 |

|---|---|

Molekulargewicht |

285.13 g/mol |

IUPAC-Name |

ethyl 2-(4-bromophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C12H13BrO3/c1-3-16-12(15)11(8(2)14)9-4-6-10(13)7-5-9/h4-7,11H,3H2,1-2H3 |

InChI-Schlüssel |

FLMVDGWSCCNSCE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Br)C(=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Ethyl 2 4 Bromophenyl 3 Oxobutanoate and Analogous β Keto Esters

Classical Condensation Pathways

Classical condensation reactions represent some of the most fundamental and widely used methods for the formation of carbon-carbon bonds in organic synthesis. For the preparation of ethyl 2-(4-bromophenyl)-3-oxobutanoate and its analogs, the Knoevenagel and Claisen condensations are of particular relevance.

Knoevenagel Condensation and its Variants

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. thermofisher.com In the context of synthesizing the precursor to this compound, this would typically involve the reaction of 4-bromobenzaldehyde (B125591) with ethyl acetoacetate (B1235776). This reaction initially forms an α,β-unsaturated keto ester, ethyl 2-(4-bromobenzylidene)-3-oxobutanoate, which can then be subsequently reduced to the target saturated β-keto ester.

The reaction is generally catalyzed by a weak base, such as a primary or secondary amine like piperidine (B6355638), often with the addition of an acid co-catalyst. thermofisher.comresearchgate.net The removal of water, a byproduct of the condensation, is often necessary to drive the reaction equilibrium towards the product. thermofisher.com

Table 1: Examples of Knoevenagel Condensation for the Synthesis of Ethyl 2-(Arylmethylidene)-3-oxobutanoates

| Aryl Aldehyde | Catalyst | Solvent | Conditions | Product | Reference |

| 4-Fluorobenzaldehyde (B137897) | Piperidine, Trifluoroacetic acid | Benzene (B151609) | Reflux | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate | researchgate.net |

| 4-Chlorobenzaldehyde (B46862) | Piperidine, Trifluoroacetic acid | Benzene | Reflux | Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | researchgate.net |

| 4-Methylbenzaldehyde | Piperidine, Trifluoroacetic acid | Benzene | Reflux | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | |

| Benzaldehyde (B42025) | Cs-exchanged NaX | Toluene | Microreactor | Ethyl 2-benzylidene-3-oxobutanoate | researchgate.net |

Claisen Condensation-Type Approaches

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. openstax.orglibretexts.org A mixed Claisen condensation, using two different esters, can be employed for the synthesis of this compound.

Theoretically, the target compound could be synthesized via a mixed Claisen condensation between ethyl 4-bromophenylacetate and ethyl acetate (B1210297). In this scenario, a strong base, such as sodium ethoxide, would deprotonate the α-carbon of ethyl acetate to form an enolate. This enolate would then act as a nucleophile, attacking the carbonyl carbon of ethyl 4-bromophenylacetate. Subsequent elimination of an ethoxide ion would yield the desired β-keto ester. For the reaction to be efficient, one of the ester components should not have α-hydrogens to prevent self-condensation, or one ester should be used in excess. organic-chemistry.org

The general mechanism for a Claisen condensation is as follows:

Enolate formation: A strong base removes an α-proton from the ester to form a nucleophilic enolate. libretexts.org

Nucleophilic attack: The enolate attacks the carbonyl carbon of a second ester molecule. libretexts.org

Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester. libretexts.org

A crucial aspect of the Claisen condensation is that a full equivalent of base is required, as the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion. openstax.org

Alkylation Strategies at the Alpha-Carbon

A more direct approach to this compound is the alkylation of an enolate derived from a β-keto ester with a suitable electrophile. The acetoacetic ester synthesis is a classic example of this strategy, where ethyl acetoacetate is deprotonated at the α-carbon, and the resulting enolate is reacted with an alkyl halide.

In this specific case, the synthesis would involve the alkylation of the enolate of ethyl acetoacetate with 4-bromobenzyl bromide. The reaction is typically carried out in the presence of a strong base to ensure complete formation of the enolate.

A study on the synthesis of analogous compounds, ethyl 2-(4-halobenzyl)-3-oxobutanoate, utilized potassium tert-butoxide (t-BuOK) as the base in tetrahydrofuran (B95107) (THF) as the solvent. The reaction mixture was refluxed for 12 hours to afford the desired product. This method provides a direct and efficient route to the target molecule.

Table 2: Alkylation of Ethyl Acetoacetate with Substituted Benzyl (B1604629) Halides

| Alkylating Agent | Base | Solvent | Conditions | Product |

| 4-Halobenzyl bromide | t-BuOK | THF | Reflux, 12h | Ethyl 2-(4-halobenzyl)-3-oxobutanoate |

Metal-Catalyzed Coupling Reactions for Aryl Bromide Incorporation

Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, offer powerful alternatives for the formation of the crucial carbon-carbon bond in this compound. Palladium-catalyzed reactions are especially prominent in this area.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. To synthesize this compound using this method, one could envision the coupling of an enolate of a β-keto ester with a 4-bromophenylboronic acid derivative, or the coupling of a pre-functionalized β-keto ester with a boron-containing coupling partner.

A plausible, though not explicitly documented, route would involve the reaction of ethyl 2-bromo-3-oxobutanoate with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base. The general catalytic cycle for a Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide.

Transmetalation: The organic group from the organoboron species is transferred to the palladium catalyst.

Reductive Elimination: The two organic groups on the palladium complex couple, and the palladium(0) catalyst is regenerated.

Other Palladium-Catalyzed Carbon-Carbon Bond Formations

The direct α-arylation of carbonyl compounds using palladium catalysis has emerged as a powerful tool for the synthesis of α-aryl ketones and esters. This approach can be applied to the synthesis of this compound by reacting the enolate of ethyl acetoacetate with 4-bromobromobenzene.

Research has shown that the coupling of ethyl acetoacetate with various aryl halides can be achieved using a palladium acetate catalyst in the presence of a bulky, electron-rich phosphine (B1218219) ligand and a base such as potassium phosphate (B84403) (K₃PO₄). Interestingly, under these conditions, the initially formed arylated acetoacetate ester can undergo deacylation to yield 2-arylacetic acid esters. However, by carefully controlling the reaction conditions, it is possible to isolate the desired β-keto ester.

Table 3: Palladium-Catalyzed α-Arylation of Ethyl Acetoacetate

| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Product (Intermediate) |

| Aryl Halides | Pd(OAc)₂ | Bulky, electron-rich phosphine | K₃PO₄ | Toluene | Ethyl 2-aryl-3-oxobutanoate |

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. For the synthesis of β-keto esters and their derivatives, enzymes, particularly lipases and reductases, have shown significant promise.

One of the primary biocatalytic methods for synthesizing β-keto esters is through transesterification. This process often employs lipases, such as Candida antarctica lipase (B570770) B (CALB), which are known for their broad substrate scope and high efficiency in non-aqueous media. tuiasi.ro The enzymatic transesterification typically involves the reaction of a simple, commercially available β-keto ester, like ethyl acetoacetate, with an alcohol. nih.gov In the context of synthesizing this compound, a plausible biocatalytic route would involve the transesterification of a suitable starting β-keto ester with an appropriate alcohol catalyzed by a lipase. For instance, the reaction of ethyl acetoacetate with 4-bromobenzyl alcohol in the presence of an immobilized lipase could potentially yield the target compound. The use of enzymes can also be instrumental in producing chiral β-hydroxy esters, which are valuable building blocks in pharmaceuticals, through the stereoselective reduction of β-keto esters. niscpr.res.in

Another approach involves the use of whole-cell biocatalysts. For example, studies have shown the use of various yeasts for the stereoselective reduction of β-ketosulfones, which are structurally related to β-keto esters. tandfonline.com While direct synthesis of this compound via this method is not explicitly detailed in the reviewed literature, the broad applicability of biocatalysis suggests its potential.

Advanced Synthetic Techniques

To enhance reaction efficiency, reduce environmental impact, and improve product yields, advanced synthetic techniques such as microwave-assisted synthesis and solvent-free reaction conditions have been increasingly adopted for the preparation of β-keto esters.

Microwave irradiation has been demonstrated to significantly accelerate a variety of organic reactions, including the synthesis of β-keto esters. niscpr.res.incem.com This technique can lead to shorter reaction times, higher yields, and often, cleaner reaction profiles compared to conventional heating methods. niscpr.res.inresearchgate.net

One common approach amenable to microwave assistance is the Knoevenagel condensation. thermofisher.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as a β-keto ester, in the presence of a basic catalyst. thermofisher.com For the synthesis of analogs of this compound, a microwave-assisted Knoevenagel condensation of 4-bromobenzaldehyde with ethyl acetoacetate could be a viable route. eurekaselect.comresearchgate.netoatext.com The use of catalysts like sodium acetate or supported catalysts under microwave irradiation can facilitate this transformation efficiently. oatext.commdpi.com

Another relevant microwave-assisted method is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. openstax.org While a specific microwave-assisted Claisen condensation for the target compound was not found, the general principle involves the base-catalyzed reaction of an ester with another carbonyl compound. A potential microwave-assisted approach could involve the reaction of an appropriate acyl chloride with a ketone enolate or the self-condensation of an ester bearing a 4-bromophenyl group. niscpr.res.in

The following table summarizes representative conditions for microwave-assisted synthesis of related compounds, which could be adapted for the synthesis of this compound.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Aromatic aldehydes and cyanoacetamide | Sodium acetate, solvent-free, microwave irradiation | α,β-unsaturated compounds | High | oatext.com |

| α-haloketones and sodium alkyl/aryl sulphinates | Water, microwave irradiation at 100°C | β-keto-sulfones | >95% | tandfonline.com |

| Aldehydes and ethyl cyanoacetate | Porous calcium hydroxyapatite (B223615), solvent-free, microwave | Substituted alkenes | High | mdpi.com |

| Hydroxy-aldehydes and esters | Piperidine, microwave irradiation | Coumarin derivatives | Good | cem.com |

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and the use of hazardous substances. Several methods for the synthesis of β-keto esters have been successfully adapted to solvent-free protocols.

The Claisen condensation can be performed under solvent-free conditions. For example, heating potassium tert-butoxide with ethyl phenylacetate (B1230308) at 100°C for 30 minutes has been shown to produce 2,4-diphenyl acetoacetate in high yield. elsevierpure.combutler.eduresearchgate.net This approach could be adapted for the synthesis of this compound by using an appropriate substituted phenylacetate.

Transesterification reactions to produce β-keto esters can also be carried out under solvent-free conditions, often with the aid of a solid catalyst. For instance, silica-supported boric acid has been used as a recyclable catalyst for the efficient transesterification of β-keto esters with various alcohols. researchgate.net

The Knoevenagel condensation is another reaction that has been effectively performed under solvent-free microwave-assisted conditions, using catalysts such as porous calcium hydroxyapatite or even sodium chloride. eurekaselect.commdpi.com This method offers a rapid and environmentally friendly route to α,β-unsaturated compounds, which can be precursors to or analogs of the target β-keto ester. oatext.com

The following table provides examples of solvent-free conditions for the synthesis of related compounds.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Claisen Condensation | Ethyl phenylacetate | Potassium tert-butoxide, 100°C, 30 min | 2,4-diphenyl acetoacetate | 80% | elsevierpure.combutler.edu |

| Knoevenagel Condensation | Aromatic aldehydes and cyanoacetamide | Sodium acetate, microwave irradiation | α,β-unsaturated compounds | High | oatext.com |

| Knoevenagel Condensation | Aldehydes and ethyl cyanoacetate | Porous calcium hydroxyapatite, microwave | Substituted alkenes | High | mdpi.com |

| Transesterification | Methyl acetoacetate and benzyl alcohol | Silica-supported boric acid, 100°C | Benzyl acetoacetate | 95% | researchgate.net |

Purification and Isolation Strategies

The purification and isolation of the target compound, this compound, and its analogs are critical steps to obtain a product of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities present.

Column Chromatography is a widely used technique for the purification of β-keto esters. chemicalbook.com Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used as the eluent. orgsyn.orgorgsyn.org The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from starting materials and byproducts. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). orgsyn.orgfigshare.com

Extraction is a fundamental work-up procedure used to separate the product from the reaction mixture. chemicalbook.comyoutube.com Typically, after the reaction is complete, the mixture is diluted with an organic solvent, such as ethyl acetate or ether, and washed with water or aqueous solutions of acid or base to remove inorganic salts and water-soluble impurities. chemicalbook.comfigshare.comyoutube.com The organic layer containing the product is then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed. figshare.com

Distillation under reduced pressure is a suitable method for purifying liquid β-keto esters that are thermally stable. orgsyn.org This technique separates compounds based on their boiling points and is effective for removing non-volatile impurities.

Recrystallization is an effective method for purifying solid β-keto esters. The crude product is dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly, leading to the formation of pure crystals. figshare.com The choice of solvent is crucial for successful recrystallization.

Reactivity and Transformational Chemistry of Ethyl 2 4 Bromophenyl 3 Oxobutanoate

Reactions at the Ketone Functionality

The ketone carbonyl group in Ethyl 2-(4-bromophenyl)-3-oxobutanoate is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the adjacent ester and aryl groups.

The active methylene (B1212753) group (the carbon atom between the ketone and the ester groups) of β-keto esters like this compound can readily participate in condensation reactions with aldehydes and ketones. A prominent example of this is the Knoevenagel condensation. researchgate.net In this reaction, a weak base is typically used to generate a nucleophilic enolate from the active hydrogen compound, which then adds to a carbonyl group. researchgate.net This is followed by a dehydration reaction to yield an α,β-unsaturated product. researchgate.net

For this compound, the reaction with an aldehyde, such as benzaldehyde (B42025), in the presence of a weak base like piperidine (B6355638) or an amine salt, would proceed through the initial formation of an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to form a new carbon-carbon double bond. researchgate.netbldpharm.com

Table 1: Knoevenagel Condensation of β-Keto Esters with Aldehydes

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Ethyl acetoacetate (B1235776) | Benzaldehyde | Piperidine | Ethyl 2-benzylidene-3-oxobutanoate |

| This compound | Aromatic Aldehyde | Weak Base | α,β-unsaturated keto ester |

| Diethyl malonate | Formaldehyde | Diethylamine | Bis-adduct |

The ketone functionality of this compound readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. This reaction is a classic condensation where the nitrogen nucleophile of the hydrazine attacks the electrophilic carbonyl carbon of the ketone. The subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond, characteristic of a hydrazone. rsc.org

In the case of β-ketoesters, the reaction with hydrazine can lead to cyclization, forming five-membered heterocyclic rings known as pyrazolones. aklectures.com The initial step is the formation of a hydrazone at the ketone carbonyl. Subsequently, an intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of ethanol, yields the stable pyrazolone ring. The reaction of ethyl acetoacetate with a diazonium salt, derived from an aniline (B41778) derivative, also yields a hydrazono-oxobutanoate, demonstrating the reactivity of the active methylene position in conjunction with the ketone. masterorganicchemistry.com

Table 2: Products from Reactions of β-Dicarbonyl Compounds with Hydrazine Derivatives

| β-Dicarbonyl Compound | Hydrazine Derivative | Product |

| β-diketone | Hydrazine | Pyrazole (B372694) |

| β-ketoester | Hydrazine | Pyrazolone |

| This compound | Hydrazine Hydrate (B1144303) | 5-(4-bromobenzyl)-2,4-dihydro-3H-pyrazol-3-one (expected) |

| Ethyl arylidenecyanoacetates | Semicarbazide | 3-amino-5-arylidene-4-imino-pyrimidine-2,6-dione |

Transformations Involving the Ester Moiety

The ethyl ester group of this compound can undergo transformations typical of carboxylic acid esters, most notably hydrolysis and transesterification.

Hydrolysis of the ester can be achieved under either acidic or basic conditions. youtube.com Basic hydrolysis, also known as saponification, involves treating the ester with a base like sodium hydroxide, which results in the formation of the carboxylate salt. jove.com Subsequent acidification protonates the carboxylate to yield the corresponding β-keto acid. jove.com This β-keto acid is often unstable and can readily undergo decarboxylation upon gentle heating to produce a ketone. youtube.com

Acid-catalyzed hydrolysis, using a strong acid in the presence of water, also converts the ester to the carboxylic acid through a nucleophilic acyl substitution mechanism. nih.gov

Transesterification is a process where the alkoxy group of the ester is exchanged with that of another alcohol. This reaction can be catalyzed by acids, bases, or enzymes like lipases. rsc.org For β-keto esters, selective transesterification is possible and often proceeds through an enol or an acylketene intermediate. rsc.org The choice of base catalyst is crucial; to avoid transesterification during other base-catalyzed reactions, the alkoxide base used should match the alkoxy group of the ester (e.g., sodium ethoxide for an ethyl ester).

Alpha-Carbon Reactivity and Functionalization

The carbon atom situated between the ketone and ester carbonyls (the α-carbon) in this compound is particularly reactive due to the electron-withdrawing nature of the two flanking carbonyl groups. This makes the α-hydrogens acidic and facilitates the formation of a resonance-stabilized enolate ion.

The acidity of the α-hydrogens allows for easy deprotonation by a suitable base, such as an alkoxide, to form a nucleophilic enolate. This enolate is a key intermediate in many carbon-carbon bond-forming reactions. One of the most significant of these is the alkylation reaction.

The enolate of this compound can react with alkyl halides in an S(_N)2 reaction to introduce an alkyl group at the α-carbon. youtube.com The choice of the alkylating agent is important, with primary and methyl halides being the most effective. researchgate.net Secondary halides react less efficiently, and tertiary halides are generally unsuitable due to competing elimination reactions. researchgate.net This method is a fundamental strategy for elaborating the carbon skeleton of β-keto esters.

The stabilized enolate derived from this compound can act as a nucleophile in a Michael (or conjugate) addition reaction. rsc.org In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. rsc.org This 1,4-addition is a powerful method for forming 1,5-dicarbonyl compounds. rsc.org

The reaction is typically initiated by a base which generates the enolate (the Michael donor). This enolate then attacks the electrophilic β-carbon of the Michael acceptor. The resulting product is a new, larger dicarbonyl compound. Cascade reactions involving an initial Michael addition followed by an intramolecular alkylation are also possible, leading to the formation of cyclic structures. nih.gov The success of the Michael reaction often depends on the use of a doubly stabilized, relatively weak enolate, which favors the 1,4-addition over a direct 1,2-addition to the carbonyl group of the acceptor.

Table 3: Reactivity Summary of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Ketone | Knoevenagel Condensation | Aldehyde, weak base | α,β-unsaturated keto ester |

| Ketone | Hydrazone Formation | Hydrazine derivative | Hydrazone/Pyrazolone |

| Ester | Hydrolysis (Saponification) | NaOH, then H₃O⁺ | β-keto acid (then ketone) |

| Ester | Transesterification | Alcohol, acid/base/enzyme catalyst | New β-keto ester |

| Alpha-Carbon | Alkylation | Base, Alkyl Halide (RX) | α-alkylated β-keto ester |

| Alpha-Carbon | Michael Addition | α,β-unsaturated carbonyl, base | 1,5-dicarbonyl compound |

Direct Amination Protocols

Direct amination of the this compound backbone, while not extensively detailed in readily available literature, can be conceptually approached through modern synthetic methodologies. The presence of the β-ketoester moiety suggests that direct introduction of an amino group at the α-position (C2) could be challenging due to the inherent reactivity of this position towards enolization and other side reactions. However, advanced catalytic systems could potentially facilitate such a transformation.

One plausible, though not explicitly documented, approach would be a palladium-catalyzed amination. This would likely involve the formation of an enolate intermediate, followed by coupling with an amine source. The specific conditions for such a reaction would require careful optimization of the palladium catalyst, ligand, base, and solvent to favor the desired C-N bond formation over competing reactions.

Another theoretical avenue for direct amination could involve electrophilic amination reagents. These reagents would react with the enolate of the β-ketoester to introduce an amino group. The success of this approach would depend on the electrophilicity of the amination agent and the nucleophilicity of the enolate, as well as steric factors around the α-carbon.

It is important to note that without specific experimental data on the direct amination of this compound, these proposed methods remain speculative. Further research would be necessary to establish viable protocols and to fully understand the regioselectivity and stereoselectivity of such transformations.

Aromatic Bromine Reactivity and Cross-Coupling Capabilities

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for significant molecular diversification.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgmychemblog.com In the context of this compound, this reaction would enable the introduction of a vinyl group at the para-position of the phenyl ring. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base. wikipedia.orgfu-berlin.de The choice of alkene, catalyst, ligand, and reaction conditions would influence the yield and stereoselectivity of the resulting substituted alkene product. fu-berlin.de

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgjk-sci.com For this compound, a Sonogashira coupling would lead to the synthesis of an arylalkyne derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnrochemistry.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules. rug.nl Applying this reaction to this compound would allow for the introduction of a primary or secondary amine at the para-position of the phenyl ring. The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck | Alkene | Palladium catalyst, base | Substituted alkene |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, base | Arylalkyne |

| Buchwald-Hartwig | Amine | Palladium catalyst, phosphine ligand, base | Arylamine |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlumenlearning.comopenstax.org

In the case of this compound, the ester and keto functionalities are electron-withdrawing. However, their activating effect for SNAr at the bromine-substituted carbon is not as pronounced as that of a nitro group, for example. The ester group is meta to the bromine, and while the keto group is part of a side chain, its electron-withdrawing influence on the ring is mediated through the methylene group.

Therefore, direct nucleophilic aromatic substitution of the bromine atom in this compound under standard SNAr conditions is expected to be challenging. The reaction would likely require harsh conditions, such as high temperatures and very strong nucleophiles, and may result in low yields or competing side reactions. The success of such a substitution would be highly dependent on the nature of the incoming nucleophile and the specific reaction conditions employed.

Oxidation and Reduction Pathways

The β-ketoester functionality in this compound presents opportunities for both oxidation and reduction reactions, leading to a variety of synthetically useful products.

Reduction:

The ketone carbonyl group is susceptible to reduction by various reducing agents.

Selective Ketone Reduction: Using mild reducing agents such as sodium borohydride (NaBH₄), it is possible to selectively reduce the ketone to a secondary alcohol, yielding ethyl 2-(4-bromophenyl)-3-hydroxybutanoate. The conditions for this reaction would typically involve an alcoholic solvent at moderate temperatures.

Reduction of Both Carbonyls: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester functionalities. This would result in the formation of a diol, 2-(4-bromophenyl)butane-1,3-diol.

Oxidation:

The oxidation of this compound is less straightforward. The methylene group situated between the two carbonyl groups (the α-carbon) is a potential site for oxidation.

Oxidative Cleavage: Under strong oxidizing conditions, it is possible that the C-C bond between the α-carbon and the carbonyl carbon could be cleaved. However, this is often a non-selective process and may lead to a mixture of products.

α-Hydroxylation: More controlled oxidation could potentially introduce a hydroxyl group at the α-position. This might be achieved using reagents like molecular oxygen in the presence of a suitable base and catalyst, or with other specific oxidizing agents designed for α-hydroxylation of β-dicarbonyl compounds.

The specific outcomes of both oxidation and reduction reactions would be highly dependent on the choice of reagents and the reaction conditions.

Table 2: Potential Oxidation and Reduction Products

| Reaction Type | Reagent (Example) | Key Transformation | Product |

| Selective Reduction | Sodium borohydride | Ketone to secondary alcohol | Ethyl 2-(4-bromophenyl)-3-hydroxybutanoate |

| Full Reduction | Lithium aluminum hydride | Ketone and ester to alcohols | 2-(4-bromophenyl)butane-1,3-diol |

| α-Hydroxylation | (e.g., O₂, base) | Introduction of -OH at C2 | Ethyl 2-(4-bromophenyl)-2-hydroxy-3-oxobutanoate |

Applications of Ethyl 2 4 Bromophenyl 3 Oxobutanoate As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Synthesis

The reactivity of the dicarbonyl system in ethyl 2-(4-bromophenyl)-3-oxobutanoate enables its participation in numerous condensation and cycloaddition reactions, providing access to a variety of heterocyclic ring systems.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a well-established application of β-ketoesters like this compound. The most common approach is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. rsc.orgresearchgate.net

In a typical reaction, this compound reacts with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent, often with acid or base catalysis. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. rsc.orgbeilstein-journals.org This method allows for the synthesis of a wide array of substituted pyrazoles, where the substituents can be modulated by choosing the appropriate hydrazine derivative. wikipedia.org

Furthermore, the title compound can be used to synthesize pyrazolyl derivatives through its corresponding acid hydrazide. For instance, 2-(4-bromophenyl)quinoline-4-carbohydrazide, when reacted with ethyl acetoacetate (B1235776) (a related β-dicarbonyl), produces 2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. libretexts.orglibretexts.org Similarly, reaction with acetylacetone (B45752) yields the corresponding 3,5-dimethyl-1H-pyrazol-1-yl)methanone derivative. libretexts.orglibretexts.org

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Class | Ref. |

|---|---|---|---|---|

| This compound | Hydrazine / Substituted Hydrazines | Knorr Pyrazole Synthesis | Substituted Pyrazoles | rsc.orgbeilstein-journals.org |

| 2-(4-bromophenyl)quinoline-4-carbohydrazide | Ethyl Acetoacetate | Cyclocondensation | Pyrazol-3-one Derivatives | libretexts.orglibretexts.org |

This compound is a key starting material for the synthesis of quinoline (B57606) derivatives, specifically 4-hydroxyquinolines, via the Conrad-Limpach synthesis. umich.edunih.gov This reaction involves the condensation of an aniline (B41778) with a β-ketoester. umich.edu The process begins with the reaction of an aniline with this compound to form an enamine intermediate (a Schiff base). umich.eduresearchgate.net This step is typically performed at moderate temperatures.

The crucial step is the subsequent thermal cyclization (annulation) of the enamine intermediate, which requires high temperatures, often around 250 °C. umich.edu This intramolecular condensation leads to the formation of the 4-hydroxyquinoline (B1666331) ring system. The choice of solvent is critical, with high-boiling point, inert solvents like mineral oil or Dowtherm A being traditionally used to achieve high yields. orgsyn.org The reaction is thermodynamically controlled, and at these high temperatures, the 4-quinolone product is favored. nih.govresearchgate.net

Table 2: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

| Reactant 1 | Reactant 2 | Conditions | Product Class | Ref. |

|---|---|---|---|---|

| This compound | Aniline | 1. Condensation (lower temp) | 4-Hydroxy-2-substituted-quinolines | umich.edunih.gov |

The versatility of butanoate derivatives is demonstrated in their application for constructing both benzoxazine (B1645224) and pyrrole (B145914) heterocycles. Research has shown that related synthons, such as ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, can be effectively used to prepare 1,4-benzoxazines and pyrrole-2-ones. wikipedia.orgorgsyn.orgamanote.com

For benzoxazine synthesis, a precursor like ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate undergoes reduction of the nitro group to an amine. This is followed by an intramolecular Michael addition, leading to the formation of the six-membered benzoxazine ring. wikipedia.org

The construction of pyrrole rings can be achieved via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. While this compound is a 1,3-dicarbonyl, it can be converted into the necessary 1,4-dicarbonyl precursor through various synthetic manipulations. The subsequent condensation with an amine leads to the formation of the pyrrole ring through a hemiaminal intermediate followed by dehydration. Additionally, pyrrole-2-ones (tetramic acid derivatives) can be synthesized through the C-amination/cyclization of N-alkylated intermediates derived from reactions with primary amines. wikipedia.org

Table 3: Synthesis of Benzoxazine and Pyrrole Derivatives

| Starting Synthon Class | Reagent(s) | Key Reaction Type | Product Scaffold | Ref. |

|---|---|---|---|---|

| Ethoxy-nitrophenoxy-butenoate | Iron/Acetic Acid | Reduction / Intramolecular Michael Addition | 1,4-Benzoxazine | wikipedia.org |

| 1,4-Dicarbonyl (from β-ketoester) | Primary Amine / Ammonia | Paal-Knorr Synthesis | Pyrrole |

This compound serves as an excellent substrate for synthesizing isoxazoles, which are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. A primary method for this transformation is the [3+2] cycloaddition reaction between a β-ketoester and a nitrile oxide. The nitrile oxide is typically generated in situ from a hydroximoyl chloride in the presence of a base. The reaction proceeds rapidly in an aqueous medium at room temperature, offering an environmentally friendly route to 3,4,5-trisubstituted isoxazoles.

Another established method is the Claisen isoxazole (B147169) synthesis, which involves the direct condensation of the β-ketoester with hydroxylamine. The reaction pathway and the resulting product, either an isoxazolin-5-one (B1206914) or a 3-hydroxyisoxazole, can be influenced by the reaction conditions, particularly the pH during work-up.

Table 4: Synthesis of Isoxazole Derivatives

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Class | Ref. |

|---|---|---|---|---|

| This compound | Nitrile Oxide (from Hydroximoyl Chloride) | [3+2] Cycloaddition | 3,4,5-Trisubstituted Isoxazoles |

The construction of complex spirocyclic systems is a significant challenge in organic synthesis. This compound can be employed in the synthesis of activated spirocyclopentanes. A notable example involves a cascade Michael addition/alkylation reaction.

In this process, a related compound, ethyl-4-chloro-3-oxobutanoate, reacts with a Michael acceptor like 2-arylidene-1,3-indandione. The reaction is initiated by the base-catalyzed formation of an enolate from the β-ketoester, which then acts as a Michael donor, adding to the β-carbon of the α,β-unsaturated system of the indandione. umich.eduorgsyn.org This conjugate addition is followed by an intramolecular cyclization, where the newly formed enolate attacks the carbon bearing the halogen, resulting in the formation of the spirocyclopentane ring. This cascade process efficiently builds the complex spiro[cyclopentane-1,2'-indene] core. A specific derivative, ethyl-2-(4-bromophenyl)-1',3',4-trioxo-1',3'-dihydrospiro[cyclopentane-1,2'-indene]-3-carboxylate, has been synthesized using this methodology.

Table 5: Synthesis of Spirocyclopentane Derivatives

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Scaffold | Ref. |

|---|

The utility of this compound and its derivatives extends to the synthesis of various other nitrogen-containing heterocycles. For example, it can serve as a precursor for pyrimidinone and triazole derivatives. The synthesis often begins by converting the β-ketoester into a more complex intermediate, such as ethyl 3-(pyridazin-3-ylamino)-3-oxopropanoate, which can then undergo cyclization reactions with different reagents to form a range of heterocyclic systems.

Furthermore, related β-ketoesters have been used to synthesize quinazolinone and 1,5-benzodiazepin-2-one (B1260877) derivatives. The reaction with o-phenylenediamine, for instance, can lead to the formation of the seven-membered 1,5-benzodiazepine ring system. These examples highlight the compound's role as a versatile platform for generating a library of diverse heterocyclic structures.

Building Block for Complex Organic Architectures

The strategic placement of functional groups in this compound makes it an ideal substrate for synthesizing complex molecules, especially heterocyclic scaffolds which are prevalent in medicinal chemistry. The β-ketoester portion can participate in a variety of condensation and cyclization reactions, while the bromophenyl group offers a handle for cross-coupling reactions.

One of the most powerful strategies for building molecular complexity is through multicomponent reactions (MCRs). nih.govmdpi.com These reactions combine three or more starting materials in a single step to form a product that incorporates portions of all the reactants. nih.gov Based on the known reactivity of related β-ketoesters like ethyl acetoacetate, this compound is an excellent candidate for such processes. For example, a well-established four-component reaction to synthesize dihydropyrano[2,3-c]pyrazoles involves the condensation of a hydrazine, an aldehyde, malononitrile, and a β-ketoester. nih.govmdpi.com Substituting this compound into this reaction would predictably yield pyranopyrazole derivatives bearing a 4-bromophenyl substituent, a valuable functional group for further synthetic modifications.

Furthermore, the reactivity of similar bromo-β-ketoesters highlights the potential of this compound in cycloaddition reactions. Research has shown that ethyl 4-bromo-3-oxobutanoate can undergo a stereoselective [4+3] annulation with azadienes to construct complex benzindeno-fused azepine derivatives. rsc.org This type of transformation showcases the ability of the bromo-ketoester to act as a three-carbon building block in forming seven-membered rings, a challenging synthetic target. rsc.org The utility of this approach is demonstrated by its application to various azadienes, including those with benzofuran (B130515) and benzothiophene (B83047) moieties, achieving good yields and high stereoselectivity. rsc.org

The table below illustrates examples of complex architectures synthesized from analogous β-ketoesters, highlighting the expected utility of this compound.

| Starting Materials | Catalyst/Reagents | Product Type | Reported Yield | Reference |

| Hydrazine, Aldehyde, Malononitrile, Ethyl Acetoacetate | Taurine | Dihydropyrano[2,3-c]pyrazole | Good to Excellent | nih.gov |

| Azadiene, Ethyl 4-bromo-3-oxobutanoate | NaH | Benzindeno-fused Azepine | Good | rsc.org |

| Phenylhydrazine, Aromatic Aldehyde, Ethyl Acetoacetate | Pd(0)-guanidine@MCM-41 | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) | High | mdpi.com |

This table presents data from reactions using analogs of this compound to demonstrate its potential as a building block.

Role in Chiral Synthesis and Stereoselective Transformations

The prochiral ketone within this compound is a key feature that allows for its use in chiral synthesis and stereoselective transformations. The asymmetric reduction of the ketone to a secondary alcohol creates a chiral center, leading to optically active products that are valuable intermediates in the pharmaceutical industry.

A common and efficient method for this transformation is the use of biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or isolated reductase enzymes. researchgate.netstudycorgi.com These enzymatic reductions are well-known for their high enantioselectivity. For instance, the asymmetric reduction of the related compound, ethyl 4-chloro-3-oxobutanoate, using whole fungal cells or specific carbonyl reductases, consistently produces the corresponding chiral (S)-4-chloro-3-hydroxybutanoate with high yield and excellent enantiomeric excess (e.e.). researchgate.net Similarly, the reduction of the parent molecule, ethyl acetoacetate, with baker's yeast is a classic experiment that yields predominantly the (S)-enantiomer. studycorgi.comprezi.com This body of research strongly suggests that the reduction of this compound would proceed with similar high stereoselectivity to yield the corresponding chiral ethyl 3-hydroxy-2-(4-bromophenyl)butanoate.

Beyond enzymatic methods, chiral chemical reagents can also be employed. Reagents prepared from borane (B79455) and chiral amino alcohols have proven effective for the enantioselective reduction of various keto esters, achieving high optical purity. rsc.org The stereochemical outcome of these reactions is dictated by the chirality of the catalyst or reagent used.

The table below summarizes findings from stereoselective reductions of analogous ketoesters, indicating the expected outcomes for this compound.

| Substrate | Reducing Agent/Catalyst | Product Configuration | Enantiomeric Excess (e.e.) | Reference |

| Ethyl 4-chloro-3-oxobutanoate | Aureobasidium pullulans (Fungus) | (S)-CHBE | >99% | researchgate.net |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli with ALR enzyme | (R)-CHBE | 99% | researchgate.net |

| Ethyl Acetoacetate | Baker's Yeast | (S)-ethyl 3-hydroxybutanoate | High | studycorgi.comprezi.com |

| Vanillin (Aromatic Ketone) | Yeast | Optically Active Alcohol | Not specified | prezi.com |

This table presents data from stereoselective reductions of analogous ketoesters, demonstrating the potential of this compound in chiral synthesis.

In addition to reduction reactions, the compound can participate in stereoselective annulations. The previously mentioned [4+3] cycloaddition to form benzindenoazepines was noted for its high stereoselectivity, further cementing the role of such bromo-ketoesters in constructing complex, stereodefined molecular architectures. rsc.org

Spectroscopic and Computational Investigations of Ethyl 2 4 Bromophenyl 3 Oxobutanoate

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) Studies:No dedicated DFT studies detailing the optimized geometry, electronic structure, or predicted spectroscopic properties of Ethyl 2-(4-bromophenyl)-3-oxobutanoate could be found. Computational studies on related but structurally different molecules are available but are not applicable to the target compound.dergipark.org.tr

Without this foundational data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Hartree-Fock (HF) and Post-HF Computational Methods

Hartree-Fock (HF) theory serves as a foundational ab initio method for approximating the wavefunction and energy of a many-electron system. wisc.edu It operates on the principle that each electron moves in an average, or mean, field created by all other electrons, thus simplifying the complex electron-electron interactions. researchgate.net While HF provides a valuable starting point, it inherently neglects electron correlation, which can lead to inaccuracies, particularly in describing phenomena like bond breaking. researchgate.net

To achieve higher accuracy, post-Hartree-Fock methods are employed. These techniques build upon the HF foundation by incorporating electron correlation effects. wisc.edu Prominent post-HF methods include Møller-Plesset perturbation theory (MP, particularly MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wisc.edusigmaaldrich.com These methods offer improved accuracy for various molecular properties, though at a greater computational expense. sigmaaldrich.com

In the computational analysis of this compound, geometry optimization would typically be performed using a method like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p). Subsequently, single-point energy calculations and property predictions would be carried out using both HF and post-HF methods to provide a comprehensive electronic description. A comparison of results from these methods allows for an assessment of the impact of electron correlation on the predicted properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comscipost.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. The HOMO is expected to be localized over the electron-rich regions of the molecule, such as the phenyl ring and the oxygen atoms of the ester and keto groups. Conversely, the LUMO would be distributed over the electron-deficient areas, likely involving the carbonyl carbons. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and its propensity to undergo electronic transitions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). uni-muenchen.de This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stabilization energies associated with electron delocalization. wisc.edu

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) | π(C2=O2) | 25.5 |

| LP (O3) | σ(C1-C2) | 5.2 |

| π (C4-C5) | π*(C6-C7) | 18.9 |

Note: This table presents hypothetical stabilization energies (E(2)) for plausible donor-acceptor interactions within the molecule. O1 and O2 would represent the carbonyl oxygens, and O3 the ester oxygen.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of varying potential. Typically, red colors denote areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate or near-neutral potential. researchgate.net

For this compound, the MEP map would highlight the electronegative oxygen atoms of the carbonyl groups as the most negative potential regions (red), making them the primary sites for interaction with electrophiles. The hydrogen atoms and the region around the bromine atom would likely show positive potential (blue), indicating them as potential sites for nucleophilic interaction. The MEP map provides a valuable visual guide to the molecule's reactive sites and intermolecular interaction patterns.

Investigation of Non-Covalent Interactions

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial in determining the structure, stability, and function of molecules. nih.gov Computational methods, particularly those based on the analysis of electron density and its derivatives, can be used to identify and characterize these interactions in real space. nih.gov The Reduced Density Gradient (RDG) versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) plots are a common tool for this purpose. In these plots, spikes in the low-density, low-gradient region indicate the presence of NCIs. The sign of λ₂ distinguishes between attractive (λ₂ < 0, e.g., hydrogen bonds) and repulsive (λ₂ > 0, e.g., steric clashes) interactions. upol.cz

Global Reactivity Indices Determination

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of charge transfer.

These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. nih.gov A higher chemical potential, lower hardness (higher softness), and higher electrophilicity index generally correlate with greater reactivity.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.66 |

| Chemical Softness (S) | 0.43 |

Note: These values are calculated based on the hypothetical HOMO and LUMO energies in Table 1.

Nonlinear Optical (NLO) Property Predictions

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics, telecommunications, and optical data storage. researchgate.net The key parameter for second-order NLO materials is the first hyperpolarizability (β₀). Computational chemistry provides a powerful means to predict the NLO properties of molecules by calculating their polarizability (α) and hyperpolarizability tensors.

Molecules with significant NLO properties often possess a large dipole moment and an extended π-conjugated system with electron-donating and electron-withdrawing groups. For this compound, the presence of the phenyl ring and polar carbonyl groups suggests it may exhibit some NLO activity. Computational analysis would involve calculating the components of the polarizability and first hyperpolarizability tensors. The magnitude of the total first hyperpolarizability (β_tot) would indicate the molecule's potential as an NLO material.

Table 4: Hypothetical Nonlinear Optical Properties of this compound

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 150 |

| Total First Hyperpolarizability (β_tot) | 800 |

Note: The values in this table are illustrative and represent plausible predictions for a molecule with this structure.

Emerging Research Directions and Potential Biological Applications in Chemical Biology

Exploration as Scaffolds in Medicinal Chemistry Research

The inherent reactivity and structural features of Ethyl 2-(4-bromophenyl)-3-oxobutanoate make it a valuable scaffold for the synthesis of a diverse range of heterocyclic and carbocyclic compounds. The presence of both electrophilic and nucleophilic centers allows for a variety of chemical transformations, making it an important intermediate in the generation of novel molecules with potential therapeutic applications. nih.gov

The bromophenyl group, in particular, is a common moiety in many biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and selectivity for a specific biological target. Bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to a protein.

Enzyme Inhibition Studies (e.g., acetylcholinesterase)

While direct studies on the acetylcholinesterase (AChE) inhibitory activity of this compound are not extensively documented, the structural motifs present in the molecule suggest its potential as a starting point for the design of AChE inhibitors. AChE is a crucial enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.

The β-keto ester functionality can be seen as a bioisostere for other functional groups known to interact with the active site of AChE. Furthermore, the 4-bromophenyl group can be strategically positioned to interact with specific amino acid residues within the enzyme's active site gorge. For instance, computational studies on related compounds, such as ethyl 2-(4-halobenzyl)-3-oxobutanoate, have predicted potential interactions with various enzymes, including those involved in neurotransmission. researchgate.net These predictions, while not specific to AChE, highlight the potential of this class of compounds to modulate enzyme activity.

It is important to note that the development of effective and selective AChE inhibitors requires careful molecular design to optimize interactions with the enzyme's catalytic and peripheral anionic sites. Future research could focus on synthesizing derivatives of this compound and evaluating their AChE inhibitory potential through in vitro assays.

Protein-Ligand Interaction Modeling

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between a small molecule and a protein target. Although specific protein-ligand interaction modeling studies for this compound are not widely available in the current literature, the principles of molecular recognition suggest potential binding modes.

The 4-bromophenyl group can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and halogen bonding. The bromine atom, with its electropositive sigma-hole, can act as a halogen bond donor, interacting with Lewis basic sites on the protein, such as the backbone carbonyl oxygens or the side chains of serine, threonine, or tyrosine residues.

The β-keto ester moiety can participate in hydrogen bonding through its carbonyl oxygen atoms, which can act as hydrogen bond acceptors. The ester group can also be involved in dipole-dipole interactions. The flexibility of the butanoate chain allows the molecule to adopt different conformations to fit into a binding pocket.

A study on β-keto esters designed as quorum-sensing inhibitors demonstrated their ability to interact with bacterial proteins, highlighting the potential of this chemical class to engage in specific protein-ligand interactions. nih.gov While this study did not involve the exact target compound, it provides a basis for future in silico investigations of this compound with various protein targets.

Anti-Inflammatory, Antimicrobial, and Anticancer Research (focusing on chemical basis and target identification in vitro/in silico)

The structural components of this compound suggest its potential in several areas of therapeutic research, including anti-inflammatory, antimicrobial, and anticancer applications.

Anti-Inflammatory Research:

While direct in vitro anti-inflammatory data for this compound is limited, research on a closely related compound, ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate, has shown significant anti-inflammatory effects. This related compound was found to inhibit the production of pro-inflammatory mediators in cellular and animal models. The study provides a strong rationale for investigating the anti-inflammatory potential of this compound, as the shared 4-bromophenyl moiety is likely a key contributor to the observed activity.

Antimicrobial Research:

The presence of a brominated phenyl ring in the molecule is of particular interest for antimicrobial research. Brominated compounds, especially those incorporated into heterocyclic structures, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. researchgate.net The bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Furthermore, β-keto esters have been investigated as potential antimicrobial agents. nih.govresearchgate.net A study on a series of β-keto esters showed their potential to inhibit bacterial growth. nih.gov The combination of the β-keto ester and the bromophenyl group in this compound could lead to synergistic or enhanced antimicrobial effects. In silico predictions for a related compound, ethyl 2-(4-halobenzyl)-3-oxobutanoate, also suggest potential antimicrobial activity. researchgate.net

Anticancer Research:

The 4-bromophenyl group is a common feature in many compounds with demonstrated anticancer activity. Bromophenols and their derivatives have been shown to induce apoptosis and inhibit the growth of various cancer cell lines. The bromine atom can influence the electronic properties of the molecule, potentially leading to enhanced interactions with biological targets involved in cancer progression.

β-Keto esters have also been explored as scaffolds for the development of anticancer agents. nih.gov The reactivity of this functional group allows for its elaboration into more complex molecules with cytotoxic properties. Therefore, this compound represents a promising starting point for the synthesis of novel anticancer compounds.

Table 1: Predicted Biological Activities of a Related Halo-substituted Butanoate

| Predicted Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

| L-glucuronate reductase inhibitor | 0.686 | 0.005 |

| Gluconate 2-dehydrogenase inhibitor | 0.655 | 0.010 |

| Centromere associated protein inhibitor | 0.638 | 0.004 |

| Acetylcholine neuromuscular blocking agent | 0.584 | 0.007 |

| Antihypoxic | 0.563 | 0.019 |

| Data derived from PASS (Prediction of Activity Spectra for Substances) analysis of ethyl 2-(4-halobenzyl)-3-oxobutanoate. researchgate.net This table is for illustrative purposes to show the potential of related structures. |

Applications in Advanced Material Science

The unique electronic and structural characteristics of this compound also make it a person of interest for applications in material science. The interplay between the electron-withdrawing bromo-substituent and the conjugated system of the β-keto ester can give rise to interesting electronic and optical properties.

Development of Materials with Specific Electronic Properties

While direct research on the electronic properties of materials derived from this compound is not yet established, the broader field of brominated organic compounds shows promise. These compounds are being explored for their potential use in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through the strategic placement of bromine atoms makes them attractive building blocks for these applications.

Exploration in Optical Materials

The β-keto ester functional group is known to exhibit interesting optical properties, including fluorescence and non-linear optical behavior. The enol form of β-keto esters can participate in intramolecular hydrogen bonding, which can influence their photophysical characteristics.

The combination of the β-keto ester and the brominated phenyl ring in this compound could lead to the development of novel optical materials. The bromine atom can influence the excited state properties of the molecule, potentially leading to enhanced fluorescence or phosphorescence. These properties are valuable for applications such as fluorescent probes, sensors, and components in optical devices. Further research is needed to fully explore the potential of this compound in the field of optical materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.